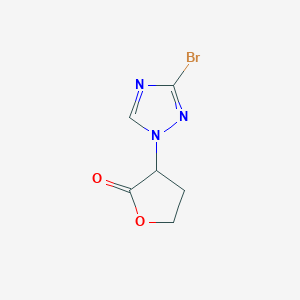
3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one is a useful research compound. Its molecular formula is C6H6BrN3O2 and its molecular weight is 232.037. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3-bromo-1H-1,2,4-triazol-1-yl)dihydrofuran-2(3H)-one is a chemical compound with significant biological activity, particularly in pharmacological applications. This compound belongs to the class of triazole derivatives, which have been extensively studied for their diverse biological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C6H6BrN3O2, with a molecular weight of 232.03 g/mol. It has been characterized using various analytical techniques, including NMR and mass spectrometry.
| Property | Value |
|---|---|
| Molecular Formula | C6H6BrN3O2 |
| Molecular Weight | 232.03 g/mol |
| CAS Number | 2091005-21-7 |
| Density | 2.13 g/cm³ (predicted) |
| Boiling Point | 482.6 °C (predicted) |
Antimicrobial Activity
Research has shown that triazole derivatives exhibit notable antimicrobial properties. A study highlighted the synthesis of various triazole-containing compounds and their evaluation against several bacterial strains. The incorporation of the triazole moiety in the structure significantly enhanced the antibacterial activity compared to their non-triazole counterparts .
Case Study: Antibacterial Activity
In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial efficacy.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. A recent study focused on the cytotoxic effects of various triazole hybrids on cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The results suggested that compounds containing the triazole ring exhibited significant cytotoxicity, with IC50 values ranging from 10 to 50 µM depending on the specific derivative and cell line tested .
Table: Cytotoxicity Data of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 25 |
| HCT116 | 30 | |
| MCF7 | 20 |
Antioxidant Activity
The antioxidant potential of triazole derivatives has also been documented. In vitro assays demonstrated that certain derivatives showed promising free radical scavenging activity. The DPPH assay indicated that compounds similar to this compound exhibited significant antioxidant properties with an IC50 value of approximately 50 µg/mL .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring can significantly influence the biological efficacy of these compounds. For instance:
- Substitution Effects : The introduction of electron-donating or electron-withdrawing groups at specific positions on the triazole ring can enhance or diminish antibacterial and anticancer activities.
特性
IUPAC Name |
3-(3-bromo-1,2,4-triazol-1-yl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-6-8-3-10(9-6)4-1-2-12-5(4)11/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGAGVSTSYHZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N2C=NC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














